Product packaging for Indium(I) iodide(Cat. No.:CAS No. 13966-94-4)

Indium(I) iodide

Cat. No.: B081492
CAS No.: 13966-94-4
M. Wt: 241.722 g/mol
InChI Key: FOVZCYAIUZHXGB-UHFFFAOYSA-M
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Description

Significance in Contemporary Materials Science

Indium(I) iodide is a compound of significant interest in modern materials science due to its versatile properties. It is investigated for its potential across several advanced technological fields.

Semiconductors and Optoelectronics: High-purity this compound serves as a crucial precursor for synthesizing various indium-based semiconductor materials. americanelements.com These include materials vital for electronics and optoelectronics, such as indium tin oxide (ITO), indium phosphide (B1233454) (InP), and copper indium gallium selenide (B1212193) (CIGS). americanelements.com Its ability to convert light into electrical signals makes it valuable for devices like photodetectors and LEDs. nanorh.com Thin films of InI can be deposited through methods like thermal evaporation, chemical vapor deposition (CVD), or atomic layer deposition (ALD), which is essential for producing optical coatings and thin-film semiconductors. zegmetal.comosti.gov

Photovoltaics and Solar Energy: There is considerable research into using this compound as a lead-free, environmentally friendly alternative to conventional lead halide perovskites in solar cells. sigmaaldrich.comrsc.org Studies have explored the photovoltaic properties of InI thin films, demonstrating their potential in solar energy conversion. osti.govsigmaaldrich.com Although solar cells using InI have shown modest power conversion efficiency, the material exhibits a strong photoconductivity effect, making it suitable for high-performance photodetectors. rsc.org However, challenges remain, as defects like iodine vacancies can introduce recombination centers that may compromise photovoltaic performance. osti.govresearchgate.net

Radiation Detection: Single crystals of this compound are promising materials for room-temperature gamma-ray and X-ray detectors. researchgate.netresearchgate.net This potential is attributed to the material's high average atomic number (Z = 51) and a large bandgap of approximately 2 eV. researchgate.net

Other Applications: this compound is also utilized in other specialized areas. It functions as a vapor component in metal halide lamps, contributing to the spectral distribution and color rendition of the discharge. researchgate.netcdnsciencepub.com In the field of acousto-optics, its high figure of merit and wide transparency range make it a breakthrough material for devices in the middle and far-infrared spectral range. optica.org Furthermore, it is employed as a reagent in organic synthesis for processes like allylation and methoxycarbonylation. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula InI wikipedia.org
Molar Mass 241.722 g·mol⁻¹ wikipedia.org
Appearance Red-brown or deep red crystalline solid wikipedia.orgamericanelements.com
Density 5.32 g/cm³ wikipedia.orgamericanelements.com
Melting Point 351–365 °C (664–689 °F; 624–638 K) wikipedia.orgamericanelements.comzegmetal.com
Crystal Structure Orthorhombic wikipedia.org
Space Group Cmcm (No. 63) wikipedia.org

| Lattice Parameters | a = 475 pm, b = 1276 pm, c = 491 pm wikipedia.org |

Historical Context of Indium Iodide Investigations

The study of indium compounds is intrinsically linked to the discovery of the element indium itself.

Discovery of Indium: Indium was discovered in 1863 by German chemists Ferdinand Reich and Hieronymous Theodor Richter at the Freiberg School of Mines. rsc.orgwikipedia.org While examining a sample of zinc blende, they used spectroscopic methods and identified the element by a characteristic bright indigo (B80030) blue line in its spectrum, which inspired its name. rsc.orgwikipedia.org

Early Research and Applications: The first significant industrial use for indium emerged in 1924 when it was found to be effective in stabilizing non-ferrous metals. wikipedia.org The investigation into the fundamental properties of indium halides followed. A key milestone in the study of this compound was the determination of its crystal structure in 1955 by Robert E. Jones and David H. Templeton. iucr.orgescholarship.org Early research also explored the synthesis of indium halides from their constituent elements. primefan.ru For instance, the synthesis of indium(III) iodide was achieved by reacting indium metal with iodine vapor in an evacuated tube, a method foundational to producing high-purity materials for structural analysis. primefan.ru

Thermodynamic and Production Studies: Later research focused on the thermodynamic properties of this compound, particularly its vaporization, which was crucial for its application in metal halide lamps. cdnsciencepub.com The historical production of indium has seen steady growth, largely driven by the increasing demand for indium tin oxide (ITO) in the manufacturing of flat-panel displays. researchgate.net This sustained demand has supported the supply chain and spurred further research into indium compounds. researchgate.net

Table 2: Key Historical Milestones in Indium and Indium Iodide Research

Year Milestone
1863 Discovery of the element Indium by Ferdinand Reich and Hieronymous Theodor Richter. rsc.orgwikipedia.org
1924 First significant application of Indium for stabilizing non-ferrous metals is established. wikipedia.org
1955 The crystal structure of this compound is determined by Jones and Templeton. iucr.orgescholarship.org
Late 20th Century Studies on the vaporization thermodynamics of InI are conducted for its use in metal halide lamps. cdnsciencepub.com

| Early 21st Century | this compound gains attention as a potential lead-free material for photovoltaic applications. osti.govsigmaaldrich.comresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula IIn B081492 Indium(I) iodide CAS No. 13966-94-4

Properties

CAS No.

13966-94-4

Molecular Formula

IIn

Molecular Weight

241.722 g/mol

IUPAC Name

indium(1+);iodide

InChI

InChI=1S/HI.In/h1H;/q;+1/p-1

InChI Key

FOVZCYAIUZHXGB-UHFFFAOYSA-M

SMILES

[In]I

Canonical SMILES

[In+].[I-]

Other CAS No.

13966-94-4

Origin of Product

United States

Synthetic Methodologies for Indium I Iodide

Polycrystalline Indium(I) Iodide Synthesis

The initial step in producing high-quality single crystals often involves the synthesis of polycrystalline material. This precursor material must be of high purity and correct stoichiometry to ensure the success of subsequent crystal growth processes.

Two-Zone Vapor Transport Methodologies

The two-zone vapor transport method is a widely used technique for the synthesis of polycrystalline this compound. fishersci.ieuni.lufishersci.nofishersci.se This process relies on the reaction of elemental indium and iodine in a sealed, evacuated quartz ampoule placed within a two-zone furnace.

The fundamental principle involves maintaining the two zones of the furnace at different temperatures. High-purity indium is placed in one zone, while iodine is in the other. The temperature gradient drives the transport of the more volatile element (iodine) in the vapor phase to the zone containing the less volatile element (indium), where the reaction occurs to form InI. americanelements.com Thermodynamic analysis helps in determining the optimal reaction temperature, with studies indicating that a temperature of 653 K (380 °C) is feasible for the synthesis. fishersci.se A complete reaction between high-purity indium and iodine can be achieved to synthesize InI polycrystals. fishersci.ieuni.lu This method is effective in producing single-phase InI, which is a crucial requirement for its use as a starting material for single crystal growth. uni.lu

Melt Fabrication Techniques

Melt fabrication represents another route to obtaining polycrystalline this compound. This approach involves the direct reaction of stoichiometric amounts of high-purity indium and iodine in a sealed container, which is then heated above the melting point of InI (365 °C). wikipedia.org For instance, high-purity indium and iodine can be mixed in a thick-walled silica (B1680970) tube under vacuum. nih.gov The tube is then heated in a horizontal furnace. nih.gov

This direct melting and reaction process can produce a solid ingot of polycrystalline InI upon cooling. While simpler than vapor transport, controlling the reaction and avoiding the formation of other indium iodide phases (like InI₃) can be challenging. Often, this melt-grown polycrystalline material serves as the charge for further purification and crystal growth steps like zone refining or the Bridgman method. fishersci.senih.gov

Single Crystal Growth of this compound

For most semiconductor applications, large, high-quality single crystals are required. Several melt-based and vapor-phase techniques are employed to grow InI single crystals from a purified polycrystalline charge.

Horizontal Zone Refining for Purification and Crystal Quality Enhancement

Zone refining is a critical purification technique used to produce high-purity materials, which is essential for growing high-quality semiconductor crystals. easychem.org The horizontal zone refining method has been successfully applied to purify InI polycrystals synthesized by the two-zone vapor transport method. fishersci.ieuni.lu

In this process, a narrow molten zone is passed repeatedly along a solid ingot of the material contained in a horizontal boat. Impurities, having different solubilities in the solid and liquid phases, are segregated and transported to one end of the ingot. For InI, a zone heater is typically set to a temperature above its melting point, for example at 420°C, and moved at a slow speed, such as 2 cm/h. nih.gov Research has shown that after multiple passes (e.g., 50 passes), the concentration of impurities is significantly reduced. uni.lunih.gov This purification step not only removes elemental impurities but also helps in achieving a more precise stoichiometric ratio of indium to iodine and reduces intermediate products. uni.lu The resulting purified InI exhibits a more complete lattice structure, with lattice parameters closely matching theoretical values. uni.lu

PropertyBefore Zone RefiningAfter Zone RefiningTheoretical Value
Lattice Constant (a)-0.476 nm~0.475 nm
Lattice Constant (b)-1.278 nm~1.276 nm
Lattice Constant (c)-0.491 nm~0.491 pm
Stoichiometry (In:I)Deviated~1:11:1

Table 1: Comparison of this compound properties before and after horizontal zone refining, demonstrating the effectiveness of the purification process. Data sourced from studies on InI purification. uni.luwikipedia.org

Czochralski Growth Techniques for High-Resistivity Single Crystals

The Czochralski (CZ) method is a premier technique for pulling large, oriented single crystals from a melt and has been successfully adapted for this compound. nih.govamericanelements.com This method is particularly valuable for producing high-resistivity single crystals, a key requirement for radiation detector applications. uni.lu InI is well-suited for CZ growth due to its high molecular dissociation energy and low vapor pressure, which mitigates issues with maintaining stoichiometry during growth. nih.gov

The process involves melting the purified InI polycrystalline charge in a crucible. A seed crystal is introduced into the melt and slowly pulled upwards while rotating. By carefully controlling the temperature of the melt and the pull rate, a large single crystal can be grown. americanelements.com Using a starting material that has been purified by horizontal zone refining is crucial. Research has demonstrated that InI single crystals grown by the Czochralski method from such purified polycrystals can achieve very high electrical resistivity, on the order of 10¹⁰ Ω·cm. uni.lu

Bridgman Growth Methodologies

The Bridgman method, including the Bridgman-Stockbarger technique, is one of the most common methods used for growing InI single crystals. nih.gov This technique involves melting the InI charge in a sealed ampoule with a conical or pointed tip. The ampoule is then slowly lowered through a temperature gradient in a furnace. Solidification begins at the tip, which acts as a nucleation site, and a single crystal propagates along the length of the ampoule as it moves into the cooler zone. nih.govfishersci.fi

An improved Bridgman-Stockbarger system with an optimized heater design has been used to obtain good quality crystals. nih.gov The starting material for Bridgman growth is often commercially available InI that has been further purified by zone refining. nih.gov For example, commercial InI (99.998% purity) can be subjected to 50 passes of zone refining before being used in a Bridgman growth run. nih.gov This combination of purification and controlled solidification allows for the growth of InI single crystals suitable for use in optical and radiation detectors. nih.gov The gradient-freeze technique, which is a variation of the horizontal Bridgman method where the temperature gradient is moved electronically rather than physically moving the furnace or crucible, has also been applied. nih.govfishersci.fi

Thin Film Deposition of this compound

The deposition of this compound as a thin film is a critical process for its potential application in electronics and photovoltaics. osti.govduke.edu These films are noted to be highly unstable in air, showing signs of decomposition within hours of exposure to an ambient atmosphere. osti.gov

Thermal Evaporation Processes

Thermal evaporation is a primary method for depositing thin films of this compound. osti.gov This physical vapor deposition (PVD) process involves heating solid this compound material in a vacuum environment until it sublimes or evaporates. lesker.comindium.com The vapor then travels and condenses onto a cooler substrate, forming a thin film. indium.com

The process is typically carried out in a high-vacuum chamber, which can be located within an argon-filled glovebox to prevent exposure to air and moisture. doi.org this compound, often in a high-purity powder form (e.g., 99.999%), is placed in a crucible, commonly made of aluminum oxide, which is then heated by a tungsten basket. lesker.comsigmaaldrich.com The material has a melting point of 365 °C and a vapor pressure of 10⁻⁴ Torr at 742 °C. lesker.comwikipedia.org The thickness of the deposited InI absorber layer can be controlled, with examples of films being 200 or 600 nm thick. rsc.org Care must be taken to shield the vacuum system, as any residual indium can vaporize during subsequent deposition runs if it reaches a high enough temperature. lesker.com

Substrate Engineering and Influence on Film Formation and Morphology

The choice of substrate material significantly impacts the morphology, composition, and crystallographic orientation of the resulting this compound film. osti.gov Modifying the substrate is a key strategy to influence the properties of vapor-grown films. osti.gov

Studies have utilized substrates such as indium tin oxide (ITO) and glass. osti.gov Films deposited on different substrates can exhibit variations in their properties. For instance, X-ray Photoelectron Spectroscopy (XPS) analysis of InI films on both ITO and glass substrates reveals the expected presence of indium and iodine, but also significant oxygen and adventitious carbon, which may indicate surface oxide formation upon air exposure during analysis. osti.gov

The crystallographic orientation of the substrate can induce a similar orientation in the deposited film. For InI, which has a layered crystal structure, the orientation of the crystallites relative to the substrate is crucial. The van der Waals gaps between the layers can provide pathways for adventitious species to diffuse into the film if the crystallites are not oriented with their slabs parallel to the substrate surface. This can lead to degradation, as any plane not parallel to this slab structure must intersect In-I bonds, creating sites for oxidation. osti.gov

Chemical Additive Strategies (e.g., SnI₂ Treatment)

Chemical additives can be employed to manipulate the properties of this compound films. Research into related halide semiconductor materials, such as those used in perovskite solar cells, often involves additive engineering to passivate defects and improve film quality. acs.orgresearchgate.netnii.ac.jp

In the context of InI thin films, a post-deposition treatment with tin(II) iodide (SnI₂) has been investigated. In one study, InI films were dipped into a solution of SnI₂ in N,N-dimethylformamide (DMF). Scanning electron microscopy (SEM) images showed that this treatment could alter the film's morphology. However, the specific study noted that the SnI₂ treatment did not lead to a significant improvement in the performance of solar cell devices based on the InI films. osti.gov While additives like SnF₂ and InI₃ are used to reduce defects and enhance stability in tin-based and mixed tin-lead perovskite films, their specific application and effects on pure InI film synthesis are less documented. acs.orgacs.org

Formation of Organoindium(I) Iodides

The chemistry of organoindium compounds is extensive, with applications in organic synthesis. While many organoindium reagents involve indium in the +3 oxidation state, the reactivity of organoindium(I) precursors is a key area of study, particularly in the formation of iodide-containing derivatives.

Direct Indium Insertion Reactions for Alkyl Indium Reagent Generation

An efficient method for generating alkyl indium reagents involves the direct insertion of indium metal into alkyl iodides. dicp.ac.cn This reaction is effectively catalyzed by a catalytic amount of iodine. dicp.ac.cnacs.org The process typically involves vigorously stirring a mixture of indium powder, an alkyl iodide, and a catalytic quantity of iodine (e.g., 20 mol%) in a solvent like tetrahydrofuran (B95107) (THF). dicp.ac.cn

The resulting organoindium reagents are not typically organoindium(I) iodides, but rather species like alkyl indium dihalides (RInX₂) and dialkyl indium halides (R₂InX). rsc.orgdicp.ac.cn These reagents are valuable in subsequent reactions, such as palladium-catalyzed cross-couplings with aryl halides. dicp.ac.cnresearchgate.net The reaction demonstrates good tolerance for various functional groups. dicp.ac.cn For less reactive alkyl bromides, the reaction conditions can be modified by using a more polar solvent like N,N-dimethylacetamide (DMA) and a higher quantity of iodine. dicp.ac.cn

Table 1: Iodine-Catalyzed Indium Insertion into Alkyl Halides
Alkyl HalideCatalyst (equiv.)SolventTemperatureTimeYield of Alkyl Indium Reagent
(2-Iodoethyl)benzeneIodine (0.1)THF60 °C12 h82%
(2-Bromoethyl)benzeneIodine (0.75)DMA60 °C24 h67%

Data sourced from research on iodine-catalyzed direct indium insertion. dicp.ac.cn

Cyclopentadienylindium(I) Reactivity and Derivatives

Cyclopentadienylindium(I) (CpIn) is a key organoindium(I) compound that serves as a precursor for various indium iodide derivatives. capes.gov.brresearchgate.net Its reactions demonstrate the accessibility of different indium oxidation states and coordination environments.

When CpIn is reacted with iodine in a solvent like chloroform, an oxidative addition occurs, yielding the solid cyclopentadienylindium(III) diiodide (CpInI₂). capes.gov.brdoi.org This product can be further stabilized by forming adducts with nitrogen-donor ligands such as 2,2′-bipyridine and 1,10-phenanthroline. capes.gov.brsfu.ca

Conversely, the reaction of CpIn with certain organoiodides, such as methyl iodide or trifluoroiodomethane, results in the formation of this compound (InI). capes.gov.brdoi.org In these reactions, the cyclopentadienyl (B1206354) group is lost, and the indium center is oxidized from +1 in the reactant to +3 in an intermediate, which then decomposes to the more stable InI product. capes.gov.brsfu.ca

Table 2: Reactivity of Cyclopentadienylindium(I) with Iodide Sources
Reactant 2SolventProduct
Iodine (I₂)ChloroformCpInI₂
Methyl Iodide (CH₃I)-InI
Trifluoroiodomethane (CF₃I)-InI

Data derived from studies on the coordination chemistry of cyclopentadienylindium(I). capes.gov.brdoi.org

Advanced Structural Characterization and Analysis of Indium I Iodide

Crystalline Structures and Lattice Parameters

The arrangement of atoms within a material dictates its fundamental properties. For Indium(I) iodide, understanding its crystalline structure at both bulk and two-dimensional levels is crucial.

Bulk Phase Structural Elucidations

In its bulk form, this compound crystallizes in a body-centered tetragonal crystal system. wikipedia.org It belongs to the space group I4/mmm. wikipedia.org The lattice parameters, which define the size and shape of the unit cell, are approximately a = 325 pm and c = 495 pm. wikipedia.org This structure is essentially a slightly distorted face-centered cubic arrangement. wikipedia.org Each indium atom is coordinated with four neighboring atoms at a distance of 324 pm and has eight slightly more distant neighbors at 336 pm. wikipedia.org Theoretical calculations have determined the bulk structure to have a direct band gap of approximately 1.88 eV, which shows good agreement with the experimental value of about 2.00 eV. aps.orgresearchgate.net

Table 1: Bulk this compound Crystal Data

PropertyValue
Crystal SystemTetragonal
Space GroupI4/mmm
Lattice Parameter (a)~325 pm
Lattice Parameter (c)~495 pm
Coordination Number4 (+8)
Band Gap (Theoretical)~1.88 eV
Band Gap (Experimental)~2.00 eV

Two-Dimensional this compound Structures (Monolayer and Few-Layer)

Recent research has explored the properties of two-dimensional (2D) forms of this compound. aps.orgresearchgate.net Theoretical studies based on ab initio density functional calculations have shown that monolayer and few-layer InI are stable, comparable in stability to their bulk counterpart. aps.orgresearchgate.net A monolayer of InI consists of two sub-layers with alternating indium and iodine atoms, where the indium atom is slightly extruded from the layer plane by about 0.50 Å. iphy.ac.cn

The interlayer interaction in few-layer InI is relatively weak, estimated to be around 160 meV/atom, which suggests that mechanical exfoliation could be a viable method for producing these 2D structures. aps.orgresearchgate.net Both few-layer and bulk InI exhibit an orthorhombic structure with Cmcm symmetry (D2h point group). iphy.ac.cn The electronic structure of 2D InI can be tuned by the number of layers and by applying external strain. aps.orgresearchgate.net The band gap size is observed to be a linear function of the inverse of the number of layers, offering potential for designing few-layer structures for optoelectronic applications in the visible light spectrum. aps.orgresearchgate.net

Microstructural and Morphological Investigations

Beyond the atomic-level crystal structure, the larger-scale microstructure and morphology of this compound, particularly in thin film form, are critical for its application in electronic devices.

Scanning Electron Microscopy (SEM) for Film Morphology and Component Distribution

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of materials at high magnification. gsa-ratingen.de Studies on thin films of this compound have utilized SEM to assess their quality. For instance, SEM images have been used to compare the surface morphology of perovskite films with and without an InI₃ additive, revealing that the additive can lead to larger, more uniform grains and fewer defects like pinholes. qut.edu.au In other research, SEM has shown that thin films of InI can be deposited with a compact and conformal grain structure, which is suitable for device fabrication. osti.gov However, SEM has also revealed that there are no significant morphological differences in InI films fabricated on certain substrates with different treatments. osti.gov The technique allows for the detailed examination of grain size, film coverage, and the presence of any structural flaws that could impact device performance. mdpi.comresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used to determine the elemental composition of a sample. spark904.nl When a material is bombarded with an electron beam in an SEM, it emits characteristic X-rays that are unique to each element present. gsa-ratingen.de EDX analysis has been employed to quantify the elemental composition of this compound films. osti.gov For example, it can be used to determine the ratio of indium to iodine, and to detect the presence of other elements, such as oxygen, which might indicate surface oxidation. osti.govacs.org By creating elemental maps, EDX can also show the distribution of different elements across the surface of the film, providing insights into the uniformity of the material and the potential migration of elements within a device structure. gsa-ratingen.decam.ac.uk

Defect Chemistry and Imperfections in this compound

The defect chemistry of this compound is a critical area of study, as imperfections in the crystal structure can profoundly affect its electronic and optical characteristics. Native point defects, such as vacancies and interstitials, are particularly influential.

Iodine vacancies (VI) are identified as significant and challenging-to-remove native defects in this compound. osti.govbibliotekanauki.plresearchgate.netresearchgate.netacs.org These vacancies are believed to be a primary source of recombination centers, which can trap charge carriers and impede the efficiency of photovoltaic and other optoelectronic devices. osti.govbibliotekanauki.plresearchgate.netresearchgate.netacs.org

The characterization of these defects involves a combination of experimental techniques and theoretical calculations:

Photoluminescence (PL) Spectroscopy: The photoluminescence response of InI thin films is observed to be relatively weak. osti.gov This weak emission suggests a high density of non-radiative recombination centers, which is consistent with the presence of deep-level defects introduced by iodine vacancies. osti.gov The PL spectrum of an InI film typically shows a peak near its band gap, which is likely due to band-to-band recombination. osti.gov

Photoelectron Spectroscopy: Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are employed to determine the band structure and the position of the Fermi level. osti.gov In evaporated InI films, these measurements have indicated that the Fermi level is located deep within the band gap. osti.gov This deep Fermi level position is consistent with theoretical predictions of Fermi level pinning by Schottky defects, which include iodine vacancies. osti.gov

Theoretical Calculations: Ab initio density functional theory (DFT) calculations have been instrumental in understanding the nature of iodine vacancies in InI. osti.gov These calculations suggest that iodine vacancies have a low formation enthalpy, making them prevalent defects. osti.gov Theoretical studies by Biswas and Du have indicated that while paired vacancies of indium and iodine (Schottky defects) may be present, the iodine vacancy (VI) is particularly problematic, likely acting as a deep electron trap. osti.gov Further calculations by Shi and Du suggest that the specific crystal structure of InI does not effectively prevent the formation of deep iodine vacancies, as the neighboring indium 5p orbitals can easily hybridize to create a localized state at the vacancy site. osti.gov

The following table summarizes the key findings related to the characterization of iodine vacancies and recombination centers in InI.

Characterization MethodFindingImplication
Photoluminescence (PL) SpectroscopyWeak PL response in thin films. osti.govSuggests a high density of non-radiative recombination centers.
Ultraviolet/Inverse Photoemission Spectroscopy (UPS/IPES)Fermi level is pinned deep within the band gap. osti.govConsistent with the presence of deep-level defects like Schottky defects.
Density Functional Theory (DFT)Iodine vacancies have low formation enthalpy and create deep levels. osti.govConfirms that iodine vacancies are energetically favorable and act as deep electron traps.

The presence of native defects, particularly iodine vacancies, has a significant detrimental impact on the electronic properties of this compound. These defects introduce electronic states within the band gap that can act as traps and recombination centers for charge carriers.

The primary impacts of these native defects on the electronic properties are:

Creation of Deep Defect States: Theoretical calculations predict that iodine vacancies in InI introduce deep energy levels within the band gap. osti.gov These deep levels are highly effective as non-radiative recombination centers, which can significantly reduce the lifetime of photogenerated charge carriers. osti.gov This is a major limiting factor for the application of InI in photovoltaic devices, as it compromises the photovoltaic effect. osti.govbibliotekanauki.plresearchgate.netresearchgate.netacs.org

Fermi Level Pinning: The presence of Schottky defects, which are pairs of indium and iodine vacancies, is predicted to pin the Fermi level near the middle of the band gap. osti.gov Experimental measurements using photoemission spectroscopy support this, showing the Fermi level positioned deep within the gap. osti.gov Fermi level pinning can lead to the formation of large Schottky barriers at metal-semiconductor interfaces and can also hinder efforts to effectively dope (B7801613) the material.

Influence on Conductivity: The formation of donor-like levels close to the conduction band due to iodine vacancies can lead to an increase in low-frequency and stationary electron conductivity. bibliotekanauki.pl This effect, however, is coupled with the detrimental effects of carrier trapping and recombination.

The table below outlines the principal effects of native defects on the electronic properties of InI.

Electronic PropertyImpact of Native Defects
Carrier RecombinationIncreased non-radiative recombination due to deep levels from iodine vacancies. osti.gov
Fermi LevelPinned deep within the band gap by Schottky defects. osti.gov
Carrier LifetimeReduced due to trapping at deep defect sites. osti.gov
Electrical ConductivityPotentially increased low-frequency electron conductivity due to donor-like defect levels. bibliotekanauki.pl

Electronic Structure and Optoelectronic Properties Research

Band Structure Analysis

The arrangement of electron energy levels into bands, known as the band structure, is a critical determinant of a material's electronic and optical behavior. For InI, both experimental and theoretical studies have been employed to elucidate its band structure.

Indium(I) iodide is a direct band gap semiconductor. researchgate.netosti.govaps.orgresearchgate.net Experimental measurements have consistently validated this characteristic. Using techniques such as UV-vis spectroscopy and external quantum efficiency (EQE) measurements of thin films, the optical band gap has been determined to be approximately 2.00 eV. osti.gov Specifically, analysis of the absorption onset at around 620 nm in UV-vis spectra, through a Tauc plot assuming a direct transition, yields a band gap of 2.00 eV. osti.gov Further confirmation comes from EQE spectrum analysis, where the long-wave cutoff indicates a band gap of about 1.98 eV. osti.gov These experimental values are in close agreement with theoretical calculations. researchgate.netaps.org

Theoretical studies, primarily based on ab initio density functional theory (DFT) calculations, have provided deeper insights into the electronic band structure of InI. researchgate.netaps.org Calculations using the hybrid functional method have shown a direct band gap of 1.88 eV for the bulk structure, which is comparable to the experimental value of ~2.00 eV. researchgate.netaps.orgresearchgate.net These theoretical models reveal that the valence band is formed from a hybridization of Indium 5s and Iodine 5p orbitals, while the conduction band is characterized by the cationic nature of Indium 5p orbitals. osti.gov This specific orbital contribution leads to dispersive band edges, which is a favorable property for optoelectronic applications. osti.gov

Modulation of Electronic Properties

A key area of research for InI is the ability to tune its electronic properties, particularly the band gap, to suit specific applications.

The electronic structure of InI can be effectively modified by altering the number of atomic layers and by applying external strain. researchgate.netaps.orgresearchgate.net Theoretical studies have shown that the size of the band gap is a linear function of the inverse number of layers. researchgate.netaps.orgresearchgate.net This relationship suggests that by designing few-layer structures of InI, it is possible to engineer the band gap for applications within the visible light spectrum. researchgate.netaps.org

Furthermore, the application of external strain provides another avenue for band gap engineering. Both in-plane tensile and hydrostatic compressive stress have been found to be effective in varying the band gap size to cover the entire visible optical range. researchgate.netaps.orgresearchgate.net This tunability through strain engineering opens up possibilities for creating devices with tailored optical absorption and emission characteristics. oup.com

Beyond simply tuning the band gap, the application of stress can induce a more dramatic change in the electronic properties of InI, leading to a semiconductor-to-metal transition. researchgate.netaps.orgresearchgate.net Theoretical calculations predict that an experimentally accessible in-plane tensile or hydrostatic compressive stress can close the band gap, transforming the material from a semiconductor into a metal. researchgate.netaps.orgresearchgate.net This transition is a significant finding, as it suggests the potential for InI to be used in pressure-sensitive electronic switches and other novel devices.

Photoconductivity and Carrier Dynamics

Understanding the behavior of charge carriers (electrons and holes) upon illumination is crucial for evaluating the performance of InI in photovoltaic and photodetector applications. While detailed experimental studies on the photoconductivity and carrier dynamics specifically for InI are not extensively available in the provided context, some inferences can be drawn from related materials and theoretical considerations.

The photovoltaic effect has been observed in InI thin films, confirming its ability to generate a photocurrent upon illumination. osti.gov However, the performance is thought to be potentially limited by defects, such as iodine vacancies, which can act as recombination centers deep within the band gap. osti.gov The photoluminescence (PL) spectrum of InI films shows a peak close to the band gap energy at 2.02 eV, which is likely due to band-to-band recombination. osti.gov The relatively weak PL response, however, may indicate a significant density of recombination centers that reduce the efficiency of radiative recombination. osti.gov

The study of carrier dynamics in similar semiconductor systems reveals that processes like electron and hole trapping can dominate the recombination kinetics. mdpi.com The interaction between charge carriers and mobile ions can also influence the photoconductivity dynamics, especially in halide-containing materials. acs.org For layered materials like InSe, hot carrier cooling and surface recombination are critical parameters affecting performance. arxiv.org While direct data for InI is limited, these studies on analogous materials provide a framework for understanding the potential carrier dynamics in this compound.

Lone Pair s Electron Contributions to Optoelectronic Qualities

A defining feature of this compound's electronic structure is the presence of the 5s² lone pair electrons on the monovalent indium (In⁺) cation. osti.govcambridge.orgresearchgate.net This feature is shared with other high-performing halide semiconductors, like lead and tin-based perovskites, and is considered key to their exceptional optoelectronic properties. cambridge.orgresearchgate.net The stereochemically active nature of these lone pair electrons plays a significant role in shaping the material's electronic and structural characteristics. cambridge.orgsciopen.com

The contribution of these lone pair electrons to the valence band is a primary factor in InI's favorable optoelectronic qualities. osti.govcambridge.org Theoretical calculations suggest that hybridization between the indium 5s and iodine 5p orbitals forms the valence band. osti.gov This interaction results in an antibonding character at the top of the valence band, leading to several advantageous properties:

Dispersive Valence Band: The s-p antibonding coupling makes the valence band more dispersive. osti.gov

Low Hole Effective Mass: A highly dispersive valence band translates to a low effective mass for holes, which enhances their mobility. cambridge.org

Defect Tolerance: It has been proposed that this electronic configuration can improve a material's tolerance to defects. osti.gov

The lone pair is also believed to influence the fundamental band gap and carrier-phonon interactions. acs.org In related materials, increasing lone pair activity has been correlated with stronger carrier-phonon interactions. acs.org While the presence of a lone pair on the metal cation can lead to desirable properties, it does not automatically preclude the formation of detrimental deep anion vacancies. osti.gov In the case of InI, calculations have suggested that while cation vacancies may be shallow, iodine vacancies can form deep-level defects that act as non-radiative recombination centers. osti.gov

Spectroscopic Investigations of Indium I Iodide Systems

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the molecular vibrations of a compound, which are characteristic of its structure and bonding. For Indium(I) Iodide and its complexes, Raman and Far-Infrared spectroscopy are key investigative tools.

Raman Spectroscopy of this compound and Related Complexes

Raman spectroscopy of solid this compound (InI) at very low temperatures (2.2 K) reveals a complex spectrum. Investigations have identified five Raman-active lines, a forbidden longitudinal optical (1LO) phonon mode at 13.8 meV, and its overtone (2LO) at 27.5 meV. Among the Raman-active lines, two have been assigned to the Ag symmetry mode, appearing at 7.00 meV and 10.7 meV. Resonant enhancement of the scattering intensity is observed for the 1LO, 2LO, and the two Ag lines as the excitation laser energy approaches the exciton (B1674681) band of the material.

Studies on related indium-iodide complexes in different chemical environments provide comparative data. The tetrahedral tetraiodoindate anion, [InI4]-, has been identified in ether extracts of aqueous indium(III) iodide solutions containing hydriodic acid. Its characteristic Raman frequencies are attributed to the ν1(A1), ν2(E), ν3(F2), and ν4(F2) vibrational modes. In aqueous solutions, an equilibrium is observed between the [InI4]- anion and the solvated species InI3(H2O)x. The ether adduct, InI3·(C2H5)2O, has also been characterized. Another related complex cation, [InI2]+, stabilized by a crown ether, has also been identified and its fundamental vibrations assigned.

Vibrational Frequencies of Indium Iodide and Related Complexes from Raman Spectroscopy
Compound/IonSymmetry/ModeVibrational Frequency (cm-1)Vibrational Frequency (meV)
This compound (InI)Ag56.57.00
Ag86.310.7
1LO (forbidden)111.313.8
2LO221.827.5
[InI4]-ν1 (A1)13917.2
ν2 (E)425.2
ν3 (F2)18522.9
ν4 (F2)587.2
[InI2]+ν115018.6
ν2465.7
ν325832.0
InI3(H2O)xνsym15819.6
InI3·(C2H5)2Oνsym15118.7

Far-Infrared (Far-IR) Spectroscopy Studies

Far-infrared (Far-IR) spectroscopy has been utilized to probe the low-frequency vibrations in indium halide complexes, particularly the indium-halogen stretching modes. For adducts of indium(III) halides, such as those with o-phenylenebisdimethylarsine and 1,2-bis(diphenylphosphino)ethane, Far-IR spectra provide evidence for their solid-state structures. While much of the detailed work has focused on indium(III) halides, studies on complexes derived from the dissolution of indium(I) halides in acetylacetone (B45752) have also been conducted. The vibrational spectra of adducts like LIn(acac)X2·C2H5OH (where L is a nitrogen-donor ligand and X is a halide) have been investigated in the 600-100 cm-1 range. For a deuterated pyridine (B92270) adduct, a broad band observed in the Far-IR spectrum at 297 cm-1 is assigned to an indium-halogen stretching mode. ereztech.com The transparency of single-crystal InI in the far-infrared region extends up to approximately 51 µm (about 196 cm-1), making it a promising material for far-infrared optical applications.

Photoelectron Spectroscopy

Photoelectron spectroscopy encompasses a family of techniques used to determine the electronic structure of materials by analyzing the energies of electrons ejected upon irradiation. For this compound, UPS, IPES, and XPS have been employed to characterize its thin films.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to probe the valence band electronic structure. fishersci.ie For thin films of InI, UPS measurements using a Helium I (He I) source (hν = 21.2 eV) have been performed to determine key electronic parameters. osti.gov From the secondary electron cutoff in the UPS spectrum, the work function of the InI film was estimated to be 4.8 eV. osti.gov By fitting the valence band edge, an ionization energy of 5.6 eV was determined, which indicates the energy required to remove an electron from the valence band maximum to the vacuum level. osti.gov These measurements also suggested that the Fermi level is positioned near the middle of the band gap. osti.gov

Inverse Photoemission Spectroscopy (IPES)

Inverse Photoemission Spectroscopy (IPES), also known as Bremsstrahlung isochromat spectroscopy (BIS), is complementary to UPS and probes the density of unoccupied electronic states above the Fermi level. fishersci.iewikipedia.org In studies on InI thin films, IPES was used to determine the electron affinity, which is the energy released when an electron is added to the conduction band minimum from the vacuum level. osti.gov The IPES spectrum of InI suggested an electron affinity of approximately 3.6 eV. osti.gov The combination of UPS and IPES results established the fundamental band gap of InI at 2.0 eV, calculated as the difference between the ionization energy (5.6 eV) and the electron affinity (3.6 eV). This value is in good agreement with optical band gap measurements. osti.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the near-surface region of a material. Analysis of InI thin films using XPS confirmed the presence of the expected elements, indium and iodine. osti.gov However, the spectra also revealed a significant oxygen 1s peak, indicating the formation of a surface oxide. osti.gov This is attributed to the relative instability of the In1+ oxidation state compared to In3+, leading to oxidation upon exposure to air. osti.gov Differentiating indium's chemical states using XPS can be challenging due to the small shifts in the binding energies of the primary In 3d core level. americanelements.com Therefore, analysis is often aided by examining the X-ray induced In MNN Auger peaks, which show larger chemical shifts. fishersci.ca In studies where InI films were treated with tin(II) iodide (SnI2), XPS showed that the iodine-to-indium (I:In) and iodine-to-oxygen (I:O) atomic ratios on the surface increased with the concentration of the SnI2 treatment. osti.gov

Electronic Properties of this compound Thin Films from Photoelectron Spectroscopy osti.gov
Spectroscopy TechniqueParameter MeasuredValue (eV)Description
UPSWork Function (Φ)4.8Minimum energy to remove an electron from the Fermi level to vacuum.
UPSIonization Energy (IE)5.6Minimum energy to remove an electron from the valence band maximum to vacuum.
IPESElectron Affinity (EA)~3.6Energy released when an electron is added to the conduction band minimum from vacuum.
UPS & IPESFundamental Band Gap (Eg)2.0Energy difference between the valence band maximum and conduction band minimum (IE - EA).
XPSSurface Composition-Revealed presence of In, I, and significant O, indicating surface oxidation.

Mass Spectrometry for Compound Characterization

Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound and its related compounds, providing insights into their molecular weight and composition. rsc.orgbachem.com High-temperature mass spectrometry of the vapor above solid this compound at 590 K has revealed the presence of a dimeric species, In₂I₂, in low concentrations. cdnsciencepub.com This technique is also instrumental in analyzing the purity of materials like this compound Sputtering Targets, where methods such as Glow Discharge Mass Spectrometry (GDMS) and Inductively Coupled Plasma (ICP) are employed. americanelements.com

In the study of organoindium iodides, mass spectrometry is used alongside NMR to confirm the structure of newly synthesized compounds. tandfonline.com For instance, in palladium-catalyzed cross-coupling reactions involving organoindium reagents generated from indium and alkyl iodides, high-resolution mass spectrometry (HRMS) is used to verify the mass of the resulting products. dicp.ac.cnscispace.com Similarly, the characterization of phosphino (B1201336) adducts of indium(III) iodide involves mass spectrometry, although in some cases, ions attributable to the indium iodide core are not observed, with peaks corresponding to the phosphine (B1218219) ligands being more prominent. cdnsciencepub.com

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive method for determining trace amounts of elements, including iodine. tandfonline.comwikipedia.org This technique atomizes the sample in an inductively coupled plasma, creating ions that are then detected by a mass spectrometer. wikipedia.org It is capable of detecting different isotopes of the same element, making it a versatile tool. wikipedia.org While extremely sensitive, ICP-MS can be subject to interferences from the argon plasma and other sources. wikipedia.org

Modern mass spectrometry techniques, such as electrospray ionization (ESI), are widely used for the characterization of a broad range of molecules, including complex coordination compounds. acs.org ESI-MS allows for the accurate determination of the mass-to-charge ratio of ions, which is fundamental in identifying the composition and stoichiometry of compounds. acs.org

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of indium iodide-containing compounds, particularly in the realm of organometallic chemistry.

¹H and ¹³C NMR spectroscopy are routinely used to characterize organoindium iodides. tandfonline.com These techniques provide detailed information about the hydrogen and carbon environments within a molecule, respectively. For example, in the synthesis of alkyl indium reagents, ¹H NMR analysis can be used to detect the formation of different species, such as alkyl indium dihalides (RInX₂) and dialkyl indium halides (R₂InX). dicp.ac.cn The chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra are indicative of the specific structure of the organic ligands attached to the indium center. dicp.ac.cnscispace.comsemanticscholar.org

For instance, in the palladium-catalyzed cross-coupling reactions of organoindium reagents, the ¹H and ¹³C NMR spectra of the purified products are used to confirm their structures. dicp.ac.cnnih.gov Tetramethylsilane (TMS) is commonly used as an internal standard for these NMR analyses. dicp.ac.cn The monitoring of reactions involving organoindium compounds with reagents like diiodine can also be performed using ¹H NMR spectroscopy to observe the formation of products. d-nb.info

Here is an example of ¹H and ¹³C NMR data for an organoindium-related product:

Table 1: Example NMR Data for 1-Phenethylnaphthalene
Spectrum Chemical Shift (δ)
¹H NMR (400 MHz, CDCl₃) 8.01 (d, J = 8.3 Hz, 1H), 7.77 (d, J = 7.9 Hz, 1H), 7.63 (d, J = 8.1 Hz, 1H), 7.45−7.37 (m, 2H), 7.31−7.27 (m, 1H), 7.24−7.10 (m, 6H), 3.30−3.26 (m, 2H), 2.98− 2.94 (m, 2H) ppm
¹³C{¹H} NMR (100 MHz, CDCl₃) 142.0, 137.8, 133.8, 131.7, 128.8, 128.4, 126.7, 126.0, 126.0, 125.8, 125.5, 125.4, 123.6, 37.1, 35.1 ppm

Data sourced from a study on the preparation of alkyl indium reagents. dicp.ac.cn

Solid-state ¹¹⁵In NMR spectroscopy is a specialized technique used to probe the local environment of indium nuclei in solid materials. rsc.orgresearchgate.net The ¹¹⁵In nucleus has a spin of 9/2 and a large nuclear quadrupole moment, which results in broad NMR signals due to strong quadrupolar interactions. researchgate.net These interactions are highly sensitive to the electric field gradient at the indium nucleus, providing valuable information about the symmetry and coordination of the indium site. rsc.orgresearchgate.net

Studies have demonstrated the feasibility of acquiring high-quality ¹¹⁵In solid-state NMR spectra, particularly at high magnetic field strengths. rsc.orgresearchgate.net The data obtained from these experiments, including the nuclear quadrupolar coupling constant (C₋) and magnetic shielding anisotropy, can be correlated with the structural features of indium compounds. rsc.orgresearchgate.net For example, ¹¹⁵In solid-state NMR has been used to characterize various indium(III) coordination complexes, with C₋ values ranging from 106.0 ± 2.0 to 200.0 ± 4.0 MHz. rsc.org This technique has also been applied to study low oxidation-state indium(I) complexes, demonstrating its power in characterizing disordered or microcrystalline solids where single-crystal X-ray diffraction is not feasible. researchgate.net

Electron Spin Resonance (ESR) Studies of Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. lsu.edu In the context of indium iodide chemistry, ESR is particularly useful for studying one-electron transfer processes and identifying radical intermediates. nationalmaglab.orgnationalmaglab.org

For example, the reaction of indium(II) iodide (In₂I₄) with certain o-quinones has been shown to proceed through successive one-electron transfer reactions, generating semiquinonate radical anions. nationalmaglab.org ESR spectroscopy provides direct evidence for the presence of these radical species in the reaction mixture. nationalmaglab.org Similarly, the reaction of indium(I) halides with substituted o-quinones has been investigated using ESR, which helped to elucidate a reaction mechanism involving an initial one-electron transfer. nationalmaglab.org

In other systems, the electrochemical oxidation of iodide has been studied, and ESR, in conjunction with spin trapping techniques, was used to characterize the iodine radical (I•) intermediate. scielo.org.mx The spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), react with the short-lived radical to form a more stable radical adduct that can be readily detected by ESR. scielo.org.mx The hyperfine coupling constants obtained from the ESR spectrum of the radical adduct provide information about the identity of the trapped radical. scielo.org.mxutexas.edu

Rotational Spectroscopy and Molecular Analysis

Rotational spectroscopy, particularly in the microwave region, provides highly precise data on the rotational and vibrational energy levels of molecules in the gas phase. This information is crucial for determining molecular structures and understanding intramolecular dynamics. researchgate.net

The rotational and vibrational states of this compound (InI) have been extensively studied using various spectroscopic techniques. researchgate.netoptica.orgaip.org The analysis of the rotational structure within the electronic absorption and emission spectra allows for the determination of key molecular parameters. optica.org

For instance, the ³Π₀(0⁺)−¹Σ⁺(0⁺) band system of InI has been observed in both emission and absorption, leading to the determination of rotational parameters for the ³Π₀(0⁺) state. optica.org High-resolution absorption spectra have enabled the resolution of individual band lines and the construction of Fortrat parabolas, which illustrate the relationship between the line frequencies and the rotational quantum numbers. optica.org The vibrational numbering of the B state of iodine has been revised to align calculated intensity distributions with observed fluorescence data. stanford.edu

Pure rotational spectra of InI have been analyzed to derive a full analytic potential energy function for the molecule. researchgate.net By fitting the rotational constants (Bᵥ) and centrifugal distortion constants (Dᵥ) for various vibrational levels, a detailed picture of the internuclear potential can be constructed. researchgate.net The vibrational dependence of the rotational constant Bᵥ provides further insight into the molecule's structure and bonding. optica.org

The following table presents some of the fundamental vibrational frequencies for related molecules.

Table 2: Fundamental Vibrational Frequencies
Molecule Mode Wavenumber (cm⁻¹)
INO ν₁ (IN stretch) 2202
ν₂ (Bend) 585
ν₃ (NO stretch) 1270

Data sourced from NIST tables of molecular vibrational frequencies. nist.gov

Determination of Rotational and Vibrational Parameters

The rotational and vibrational energy levels of this compound (InI) have been extensively investigated using high-resolution spectroscopic techniques. These studies provide fundamental data on the molecule's structure and potential energy surfaces in its ground and various excited electronic states. Methods such as absorption and emission spectroscopy, laser-induced fluorescence, and microwave spectroscopy have been employed to determine precise rotational and vibrational constants. researchgate.netoptica.orgnist.gov

Analysis of the ³Π−¹Σ⁺ band systems, observed in both emission and absorption, has been a primary source of information for the ground (X ¹Σ⁺) and the excited A ³Π₀(0⁺) states. optica.orgresearchgate.net High-resolution rotational analysis of several bands within the A-X transition has allowed for the precise determination of molecular constants for both electronic states. optica.org Furthermore, pure rotational spectra of the ground vibrational states have been measured using chirped-pulse Fourier transform microwave spectroscopy. researchgate.net Rotational transition frequencies for vibrationally excited states of InI up to v=11 have also been measured, and the resulting rotational constants (Bᵥ) and centrifugal distortion constants (Dᵥ) have been used to generate a full analytic potential energy function for the molecule. researchgate.net

The vibrational parameters derived from the analysis of the A-X and B-X band systems are presented below.

Table 1: Vibrational Parameters for the this compound X, A, and B States

State Tₑ (cm⁻¹) ωₑ (cm⁻¹) ωₑxₑ (cm⁻¹) ωₑyₑ (cm⁻¹)
B ³Π₁ 25050.5 185.7 0.50 -
A ³Π₀(0⁺) 24403.0 187.9 0.44 -0.002
X ¹Σ⁺ 0 208.5 0.49 -

Data sourced from reference optica.org.

The rotational parameters for the ground state (X ¹Σ⁺) and the excited A ³Π₀(0⁺) state have been determined with high accuracy. A rotational analysis of seven bands in the A-X system yielded the parameters for the A state, while the ground state constants were refined by combining data from multiple studies. optica.org The equilibrium rotational parameters, which describe the molecule in a hypothetical vibrationless state (v=0), are crucial for calculating the equilibrium internuclear distance (rₑ).

Table 2: Equilibrium Rotational Parameters for the X and A States of this compound

Parameter State X ¹Σ⁺ State A ³Π₀(0⁺)
Bₑ (cm⁻¹) 0.05105 0.03808
αₑ (cm⁻¹) 0.00015 0.00024
Dₑ (cm⁻¹) 2.0 x 10⁻⁸ 2.5 x 10⁻⁸
rₑ (Å) 2.755 3.174

Data sourced from reference optica.org.

In addition to these findings, other studies have reported rotational constants for the A0⁺ and B1 states for the first time. For the A0⁺ state, the reported rotational constants are Bₑ = 0.038077 cm⁻¹ and αₑ = 0.0002373 cm⁻¹, with the transition energy Tₑ = 24402.91 cm⁻¹. researchgate.net For the B1 state, the reported constants are Bₑ = 0.037533 cm⁻¹ and αₑ = 0.000289 cm⁻¹, with Tₑ = 25050.60 cm⁻¹. researchgate.net These detailed spectroscopic data are essential for modeling the potential energy curves and understanding the dynamics of the InI molecule. researchgate.netresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Indium I Iodide

Role as a Radical Initiator in Organic Transformations

The low first ionization potential of indium makes its low-valent compounds, such as indium(I) iodide, effective single-electron-transfer reagents. thieme-connect.de This property allows InI to initiate radical reactions under mild conditions, offering an alternative to traditional tin-based radical initiators. psu.edu

This compound serves as an efficient radical initiator for the intramolecular cyclization of various functionalized organic halides. freehostia.comacs.orggoogle.co.in A notable example is the facile cyclization of aryl-substituted α-carbonyl bromo-alkynes to produce substituted 4-methylene-tetrahydrofurans. researchgate.netresearchgate.net This transformation is typically conducted in acetonitrile (B52724) under sonication and proceeds in high yields. researchgate.net

The proposed mechanism involves a radical process initiated by the transfer of a single electron from this compound to the bromo-alkyne substrate. researchgate.net This leads to a 5-exo cyclization, a favored pathway in radical reactions, to form the tetrahydrofuran (B95107) ring system. researchgate.net This method provides a straightforward route for constructing synthetically valuable substituted tetrahydrofuran derivatives. researchgate.netresearchgate.net

Table 1: InI-Initiated Intramolecular Cyclization of Bromo-Alkynes

SubstrateProductConditionsYieldReference
Aryl-substituted α-carbonyl bromo-alkyne4-methylene-tetrahydrofuran derivativeInI, Acetonitrile, SonicationHigh researchgate.net

The reactivity of this compound as a radical initiator is fundamentally based on its capacity to engage in single-electron transfer (SET) processes. psu.eduacs.org In these reactions, the indium(I) species donates a single electron to a suitable organic substrate, generating a radical anion and the corresponding indium(II) species. This initial SET step is the key to initiating a cascade of radical reactions. nationalmaglab.orgnationalmaglab.org

The mechanism is often proposed to involve an initial one-electron transfer, which may be followed by subsequent dimerization or rearrangement steps, depending on the specific reaction system. nationalmaglab.org This electron-donating ability has been studied in reactions with various organic molecules, including o-quinones, where InI reacts to form semiquinone-indium(III) derivatives through an initial SET. nationalmaglab.orgnationalmaglab.org The propensity of indium(I) halides to act as one-electron reducing agents makes them valuable for generating radical intermediates from organic halides, which can then participate in C-C bond formation. thieme-connect.decdnsciencepub.com This process is considered a key step in many indium-mediated reductive coupling and cyclization reactions. psu.eduthieme-connect.com

Indium-Mediated Carbon-Carbon Bond Formation

This compound is a key component in various catalytic systems for the formation of carbon-carbon bonds. It often participates in transmetalation cycles with transition metals like palladium or acts as a catalyst itself to facilitate the addition of nucleophiles to electrophiles. thieme-connect.denih.govacs.org

This compound plays a crucial role in stereoselective allylation reactions. In palladium-catalyzed umpolung allylation of hydrazones with allyl acetates, the presence of InI leads to excellent diastereoselectivity (up to 99:1). nih.govacs.org This process involves a critical redox transmetalation step, highlighting the unique reactivity of the In(I) species. nih.gov

Indium-mediated allylation has also been effectively applied to isatins using allyl bromide, yielding homoallylic alcohols. acs.org These reactions proceed efficiently, tolerate a wide range of functional groups, and benefit from the addition of amino acids, which can enhance the rate and nucleophilicity of the allylindium reagent. nih.govacs.org this compound is also an excellent catalyst for the α-selective allylation of C(sp²) electrophiles like ketones and hydrazones. nih.govacs.org

Table 2: Stereoselective Allylation Mediated by this compound

ElectrophileReagentsSelectivityProduct TypeReference
HydrazoneAllyl acetate, Pd catalyst, InIDiastereoselectivity up to 99:1Homoallylic amine nih.govacs.org
IsatinAllyl bromide, In(0), N-Boc-glycineHigh yield, wide functional group toleranceHomoallylic alcohol acs.org
N-acylhydrazoneα-methylallylboronate, InI, alcohol additiveHigh regio- and diastereoselectivityanti-α-adduct nih.gov

The development of asymmetric indium-mediated reactions has led to the use of chiral ligands to control the absolute stereochemistry of the products. A significant breakthrough was the enantioselective indium-mediated allylation of hydrazones, which affords chiral homoallylic amines with high enantioselectivity. nih.govacs.org

This has been achieved by employing catalytic amounts of chiral BINOL-derived ligands, such as (R)-3,3'-bis(trifluoromethyl)-BINOL. nih.govacs.orgnih.gov Using this ligand, homoallylic amines have been synthesized with enantiomeric excesses (ee) up to 97%. nih.gov Similarly, the combination of this compound with a chiral semicorrin ligand has been used to develop highly enantioselective allylation and crotylation reactions of hydrazones. nih.govacs.org These methods provide a direct route to valuable chiral amine building blocks. acs.orgcapes.gov.br

This compound also facilitates propargylation reactions, which involve the addition of a propargyl group to an electrophile. In a nickel-catalyzed system, low-valent indium(I) mediates the propargylation of aldehydes using propargylic carbonates. researchgate.net This reaction produces syn-homopropargylic alcohols in high yields and with high diastereoselectivity. The choice of phosphane ligand is crucial for controlling the stereochemical outcome. The proposed mechanism involves an umpolung of propargylnickel intermediates, influenced by the low-valent indium species. researchgate.net While indium(I) triflate is noted as a particularly effective catalyst for the propargylation of C(sp³) electrophiles, the principle of using low-valent indium extends to InI in mixed catalytic systems. nih.govacs.org These reactions provide access to synthetically useful homopropargylic and homoallenic alcohols. nih.govacs.org

Cross-Coupling Reactions with Alkyl Indium Reagents

An efficient method for generating alkyl indium reagents involves the direct insertion of indium metal into alkyl iodides, a reaction that can be catalyzed by iodine. dicp.ac.cnnih.gov The mechanism is proposed to involve the in-situ formation of this compound, which then undergoes an oxidative addition with the alkyl iodide (RI) to produce an alkylindium diiodide species (RInI₂). acs.org

These in-situ generated alkyl indium reagents are effective in palladium-catalyzed cross-coupling reactions with a range of aryl halides. dicp.ac.cnnih.gov This process demonstrates high efficiency and notable compatibility with various sensitive functional groups present in the substrates. acs.org The mildness of the alkyl indium reagents allows for the presence of groups such as nitriles, esters, amides, and even hydroxyl groups. acs.org The transformation has been successfully applied to an array of structurally diverse alkyl iodides and aryl halides, affording the cross-coupled products in moderate to good yields. dicp.ac.cn

Table 1: Palladium-Catalyzed Cross-Coupling of Alkyl Indium Reagents with Aryl Iodides This table presents a summary of yields for the cross-coupling reaction between various alkyl iodides (transformed into alkyl indium reagents) and an aryl iodide.

EntryAlkyl Iodide SubstrateAryl IodideProductYield (%)
1(2-Iodoethyl)benzene4-Iodoanisole1-Methoxy-4-phenethylbenzene97
21-Iodooctane4-Iodoanisole1-Methoxy-4-octylbenzene85
3Iodocyclohexane4-Iodoanisole1-Cyclohexyl-4-methoxybenzene75
44-Iodo-1-butene4-Iodoanisole1-(But-3-en-1-yl)-4-methoxybenzene81
53-Iodopropanenitrile4-Iodoanisole3-(4-Methoxyphenyl)propanenitrile86
6Methyl 3-iodopropanoate4-IodoanisoleMethyl 3-(4-methoxyphenyl)propanoate92

Data sourced from The Journal of Organic Chemistry, 2019. acs.org

Catalytic Applications in Organic Synthesis

This compound serves not only as a stoichiometric reagent but also as a catalyst in several important organic transformations. Its catalytic activity is often linked to its ability to be oxidized to the +3 state or to its unique electronic properties.

In the industrial production of acetic acid via methanol (B129727) carbonylation, particularly in the iridium-based Cativa™ process, indium compounds can act as effective promoters. researchgate.netresearchgate.net While the primary catalyst is an iridium complex, the addition of simple iodide complexes of indium has been shown to significantly increase the reaction rate. researchgate.net The use of an indium promoter in the iridium-catalyzed system can also lead to a reduction in the formation of byproducts, such as propionic acid. google.com Furthermore, these promoters can enhance catalyst stability, allowing the reaction to proceed efficiently at lower water concentrations, which in turn reduces the energy consumption required for the subsequent refining processes. researchgate.netgoogle.com

This compound is utilized in the copper-catalyzed methoxycarbonylation of unactivated alkyl iodides with carbon monoxide at balloon pressure. nih.gov In this reaction, either indium metal or InI can be used as a mediator. nih.gov The transformation is notable for its broad substrate scope, proving suitable for primary, secondary, and even tertiary alkyl iodides. nih.gov This represents a significant advancement, as it allows for the synthesis of esters that possess a quaternary carbon center, a structure that is often challenging to create. nih.govrsc.org Mechanistic studies suggest the involvement of alkyl radicals and a cooperative effect between the copper catalyst, indium mediator, and carbon monoxide. nih.gov

This compound promotes the highly controlled hydrotelluration of 2-alkyn-1-ol derivatives using diphenylditelluride as the tellurium source. researchgate.netthieme-connect.com The reaction exhibits exceptional chemo-, regio-, and stereoselectivity. thieme-connect.com The process results in the formation of Markovnikov adducts, where the addition of the tellurol components occurs across the carbon-carbon triple bond in an anti fashion. researchgate.netthieme-connect.com This method provides an efficient, one-pot procedure for accessing vinylic tellurides, which are valuable intermediates in organic synthesis, with good yields under mild conditions. thieme-connect.comthieme-connect.com

Table 2: InI-Mediated Hydrotelluration of 2-Alkyn-1-ol Derivatives This table shows the successful hydrotelluration of various 2-alkyn-1-ol derivatives to their corresponding Markovnikov adducts using InI and diphenylditelluride.

EntryAlkyn-1-ol SubstrateProductYield (%)
1Prop-2-yn-1-ol2-(Phenyltellanyl)prop-2-en-1-ol80
2But-3-yn-2-ol3-(Phenyltellanyl)but-3-en-2-ol85
31-Ethynylcyclohexan-1-ol1-(1-(Phenyltellanyl)vinyl)cyclohexan-1-ol90
42-Methylbut-3-yn-2-ol2-Methyl-3-(phenyltellanyl)but-3-en-2-ol92
5Phenyl(prop-2-yn-1-yl)methanol1-Phenyl-2-(phenyltellanyl)prop-2-en-1-ol82

Data sourced from Synlett, 2003. thieme-connect.com

This compound is an effective mediator for the regioselective ring-opening of epoxides with various nucleophiles. ingentaconnect.com A common reaction involves the oxidative insertion of InI into a disulfide or diselenide bond to generate an indium(III) species, which then facilitates the nucleophilic attack on the epoxide ring. ingentaconnect.com The reaction is highly regioselective: for alkyl-substituted epoxides, the nucleophile is incorporated at the less sterically hindered carbon atom. ingentaconnect.com For aryl-substituted epoxides like styrene (B11656) oxide, the attack occurs at the benzylic carbon. ingentaconnect.com This methodology provides a convenient protocol for synthesizing versatile β-hydroxy selenides and β-hydroxy sulfides under mild, neutral conditions. ingentaconnect.comcdnsciencepub.com

Table 3: InI-Mediated Regioselective Ring Opening of Epoxides with Diphenyldiselenide This table illustrates the transformation of various epoxides into β-hydroxy selenides mediated by InI.

EntryEpoxide SubstrateProductYield (%)
1Propylene oxide1-(Phenylselanyl)propan-2-ol100
21,2-Epoxyoctane1-(Phenylselanyl)octan-2-ol95
3Styrene oxide2-Phenyl-2-(phenylselanyl)ethan-1-ol98
4Cyclohexene oxide2-(Phenylselanyl)cyclohexan-1-ol96
5Glycidyl phenyl ether1-Phenoxy-3-(phenylselanyl)propan-2-ol90

Data sourced from Letters in Organic Chemistry, 2004. ingentaconnect.com

The electronic structure of indium(I) compounds is unique, featuring both a lone pair of electrons and vacant p-orbitals. acs.orgnih.gov This duality allows In(I) to function as both a Lewis base and a Lewis acid, a property known as ambiphilicity, which can be harnessed for catalysis. acs.orgiupac.org

In certain reactions, this compound acts as a metallic Lewis base catalyst. researchgate.net It can activate Lewis acidic pronucleophiles, such as allylboronates, facilitating their reaction with electrophiles like ketones and hydrazones. acs.orgiupac.org This leads to α-selective allylation reactions. acs.org Alternatively, In(I) can serve as an ambiphilic catalyst, activating both the nucleophilic and electrophilic partners at a single metal center. iupac.org This potential for dual activation at a single site offers unique reactivity and selectivity in organic synthesis, distinguishing it from traditional In(III) Lewis acid catalysis. acs.orgnih.gov

Redox Chemistry and Disproportionation Reactions

The chemistry of this compound is significantly influenced by its redox activity, particularly its tendency to undergo disproportionation. In the +1 oxidation state, indium is unstable in certain conditions and can disproportionate into the more stable elemental indium (In(0)) and indium(III) species.

In aqueous solutions, indium(I) is unstable and readily disproportionates. researchgate.netdoubtnut.com The equilibrium between indium(I), indium(III), and elemental indium can be observed, with the relative concentrations of the species determining whether disproportionation or the reverse reaction, comproportionation, occurs. researchgate.net The general reaction for the disproportionation of the indium(I) cation in an aqueous solution is:

3In⁺(aq) → 2In(s) + In³⁺(aq) doubtnut.com

The equilibrium constant for this disproportionation reaction has been determined to be 6.98 × 10² M⁻². researchgate.net Due to the inert pair effect, indium can exhibit both +1 and +3 oxidation states; however, the +3 state is more stable in aqueous environments, driving the disproportionation of In(I) compounds like InCl. doubtnut.com

In non-aqueous media, the stability of this compound is greater, but disproportionation can still occur, influenced by factors such as temperature and the presence of ligands. psu.eduresearchgate.net Solutions of indium(I) halides in mixtures of toluene (B28343) and neutral donor ligands are generally stable below approximately 0 °C. psu.eduresearchgate.net Above this temperature, disproportionation takes place, yielding indium metal and adducts of indium(III) halides (InX₃) or indium(II) halides (In₂X₄), depending on the specific halide and ligand present. psu.eduresearchgate.netcdnsciencepub.com The formation of indium metal is a key indicator that this decomposition pathway is occurring. cdnsciencepub.com For instance, when InBr is dissolved in donating solvents, it is prone to disproportionate into In(0) and In(III). rsc.org This tendency is less pronounced for InI compared to InCl, which is attributed to the greater polarizability of the iodide anion. researchgate.net Attempts to coordinate neutral ligands to low-oxidation-state indium centers are often complicated by these disproportionation pathways that produce elemental indium. researchgate.net

The table below summarizes the disproportionation behavior of Indium(I) halides under different conditions.

Table 1: Disproportionation of Indium(I) Halides

Medium Conditions Products Observations Citations
Aqueous Solution Standard conditions In(s) and In³⁺(aq) In(I) is generally unstable. The +3 oxidation state is more stable. researchgate.netdoubtnut.com
Non-aqueous (Toluene/Ligand) Above 0 °C In(s) and In(III) or In(II) halide complexes Stability is temperature and ligand-dependent. psu.eduresearchgate.netcdnsciencepub.com

Coordination Chemistry of Indium I Iodide

Anionic Indium(I) Halide Complexes

Stable crystalline compounds containing anionic indium(I) halide complexes of the type InX₃²⁻ (where X = Cl, Br, or I) have been prepared. cdnsciencepub.com Spectroscopic analysis using Raman spectra indicates that these anions adopt a trigonal pyramidal structure (C₃ᵥ symmetry), which is analogous to the isoelectronic SnX₃⁻ ions. cdnsciencepub.commdpi.comresearchgate.net

The formation of these In(I) anions can occur through the disproportionation of indium(II) species. For instance, salts containing the In₂X₆²⁻ anion, which has an In-In bond, can disproportionate in non-aqueous solvents to yield the InᴵX₂⁻ anion and the InᴵᴵᴵX₄⁻ anion. researchgate.net Further disproportionation can lead to the formation of the InᴵX₃²⁻ species. mdpi.comresearchgate.net

Amine Adducts of Indium Iodides

The interaction of indium(I) iodide with amine ligands such as N,N,N',N'-tetramethylethylenediamine (tmeda) has been a subject of study, revealing significant differences compared to other indium(I) halides. Early research demonstrated that this compound can be dissolved in toluene (B28343)–tmeda mixtures to produce solutions with concentrations up to 15.7 x 10⁻³ M. psu.edu However, unlike its bromide analogue, simple, stable monomeric adducts of this compound with tmeda have not been isolated. psu.edu The dissolution of InI in a tmeda-toluene mixture is a critical step that leads to the formation of more complex cluster structures rather than a simple Lewis acid-base adduct. psu.edu

In contrast, the reaction of indium(I) bromide with tmeda under similar conditions yields a soluble, metastable monomeric complex, [InBr(tmeda)], which has been structurally characterized. psu.edursc.org This highlights that the identity of the halide atom plays a crucial role in determining the final product when reacting with amine ligands.

Formation of Cluster Compounds (e.g., [In₆I₈(tmeda)₄])

A significant feature of the coordination chemistry of this compound with amine ligands is its propensity to form sub-halide cluster compounds. When this compound is dissolved in a toluene solution containing tmeda, the precipitated solid is not a simple adduct but the novel indium sub-halide cluster complex, [In₆I₈(tmeda)₄]. psu.edu

This reaction demonstrates that the dissolution process is not a simple solvation. Instead, it involves a redox transformation where the indium centers are oxidized from the +1 state. The resulting cluster, [In₆I₈(tmeda)₄], contains indium in an average oxidation state of +1.33. psu.edu This outcome is markedly different from the reaction with InBr, which can form a monomeric adduct, underscoring the unique reactivity of InI. psu.edursc.org

Ligand Effects on Coordination and Reactivity

Ligands have a profound effect on the coordination environment and subsequent reactivity of this compound. The choice of ligand can dictate whether the In(I) center remains in its +1 oxidation state, disproportionates, or participates in cluster formation. Current time information in Bangalore, IN.acs.org Attempts to coordinate neutral ligands to low-oxidation-state indium centers are often complicated by disproportionation pathways that yield elemental indium and higher oxidation state species. Current time information in Bangalore, IN.acs.org

The nature of both the halide and the donor ligand are critical. As noted, the reaction of InI with tmeda yields a cluster, [In₆I₈(tmeda)₄], while the reaction of InBr with the same ligand can produce a metastable monomeric adduct, [InBr(tmeda)]. psu.edu This illustrates a significant ligand effect exerted by the halide itself. Furthermore, the use of different N-donor ligands can lead to different products; for example, reactions involving the amine quinuclidine (B89598) with indium bromides can lead to anionic cluster complexes. acs.org The reactivity of In(I) iodide is also harnessed in organic synthesis, where it serves as a catalyst, and its interaction with substrates (acting as ligands) is key to its catalytic function. nih.govresearchgate.net

Theoretical and Computational Studies of Indium I Iodide

Phonon Band Structure and Lattice Thermal Conductivity

The lattice dynamics of InI have been investigated by calculating its phonon dispersion relation using methods like density functional perturbation theory (DFPT) and force constant models. iphy.ac.cn These calculations reveal the vibrational modes of the crystal lattice. The phonon band structure of monolayer InI shows a quadratic dispersion for the out-of-plane acoustic (ZA) mode, which is a characteristic feature of 2D materials. iphy.ac.cn In contrast, bulk InI exhibits a linear dispersion for this mode. iphy.ac.cn The anisotropy observed in the phonon dispersion of bulk InI is attributed to its anisotropic interlayer stacking configuration. iphy.ac.cn

The study of phonon properties is critical for understanding the thermal conductivity of a material. Monolayer InI is predicted to have an exceptionally low lattice thermal conductivity, on the order of 0.27 W m⁻¹K⁻¹ at 300 K. researchgate.netresearchgate.net This low thermal conductivity is a result of low phonon group velocities and short phonon lifetimes. researchgate.netresearchgate.net The thermal diffusivity of InI has also been measured, with a value of 0.288 × 10⁻⁶ m²·s⁻¹ at room temperature in the b-direction. researchgate.net

Collisional-Radiative Modeling for Plasma Systems

Collisional-radiative models are essential for understanding and simulating the behavior of plasmas containing indium(I) iodide, particularly in applications like low-pressure discharge lamps. researchgate.netiaea.orgresearchgate.net These models require a comprehensive set of data on various collisional and radiative processes occurring in the plasma. researchgate.netiaea.orgsciencesconf.org The model for an InI-argon plasma system includes processes such as ionization, excitation, dissociation, de-excitation, three-body recombination, and dissociative recombination. researchgate.netiaea.org By solving the rate balance equations for the generation and loss of different species (ions, electrons, neutral particles), the model can predict the densities of these species and the line emission coefficients of important indium emission lines as a function of plasma parameters like electron temperature and density. researchgate.netiaea.org

A crucial component of collisional-radiative models is the data on electron impact cross sections and the corresponding rate coefficients for various processes. researchgate.netiaea.org These include cross sections for the ionization, excitation, and dissociation of InI and its constituent atoms. researchgate.netiaea.orgresearchgate.net For instance, the electron impact ionization cross sections for indium atoms from both the ground and metastable states have been calculated using methods like the Gryzinski method and the Binary-Encounter-Bethe (BEB) model. researchgate.net These calculated cross sections are often compared with experimental measurements where available. researchgate.netaps.org

Rate coefficients for these processes are then determined as a function of electron temperature. researchgate.net These coefficients are direct inputs for the rate balance equations in the collisional-radiative model. researchgate.net The accuracy of the model's predictions is highly dependent on the quality of the cross-section and rate coefficient data used. researchgate.netcsic.es Therefore, both theoretical calculations and experimental measurements are vital for developing reliable plasma models. csic.escsic.es

Electron Transport Coefficient Determination

The determination of electron transport coefficients is crucial for modeling and understanding the behavior of indium-containing systems, particularly in plasma and vapor phases which are relevant to applications such as lighting. tue.nl Studies have been conducted to calculate electron swarm transport properties in indium vapor over a wide range of reduced electric fields (E/N) and temperatures. csic.es

One approach involves the use of a Monte Carlo simulation technique to model the transport of electrons under both hydrodynamic and non-hydrodynamic conditions. csic.es These simulations account for the thermal motion of indium atoms and the occurrence of superelastic collisions, which are significant as a notable fraction of indium atoms exist in a metastable state at high temperatures (a few thousand Kelvin). csic.es The results of these simulations indicate a significant sensitivity of the spatial relaxation of electrons to the indium vapor temperature and the initial conditions under which electrons are released from a cathode. csic.es

The calculated electron transport coefficients from such models serve as essential inputs for classical fluid models. These fluid models are then used to investigate the inception and propagation of negative ionization fronts in indium vapor. The characteristics of these fronts, including electron density, electric field, and velocity, are shown to be significantly affected by the presence of metastable indium atoms, which enhance ionization and the production of electrons at higher vapor temperatures. csic.es In high-temperature regions (around 3 kK), indium iodide dissociates into indium and iodine atoms, and the electron population becomes nearly equal to that of indium ions. tue.nl

While these studies focus on indium vapor or plasmas containing indium and iodine species, they provide fundamental data on electron transport phenomena in environments where this compound is a key component or precursor. tue.nlcsic.esresearchgate.net

Force Constant Calculations for Anionic Complexes

Force constant calculations are a valuable tool for analyzing the vibrational spectra (Raman and infrared) of molecules and ions, providing quantitative information about the strength of chemical bonds. Such calculations have been instrumental in characterizing anionic complexes of indium(I).

Studies on anionic halide complexes of indium(I) have successfully prepared and characterized species such as the diiodoindate(I) anion, [InI₂]⁻. rsc.org The vibrational spectra of these anions are analyzed to understand their structure and bonding. Force constant calculations, often using a simplified generalized quadratic valence force field, have been employed to support the assignments of vibrational frequencies observed in the Raman spectra of these complexes. sfu.ca

For instance, the reaction of cyclopentadienylindium(I) with tetraethylammonium (B1195904) iodide can yield the crystalline salt [NEt₄][InI₂]. Vibrational spectroscopy reveals that the [InI₂]⁻ anion is a bent, monomeric species. researchgate.net Force constant calculations help to confirm these structural interpretations. rsc.org

These computational analyses are not limited to simple dianions. The methodology has been applied to more complex indium halide systems. For example, force constant calculations have been used to support the vibrational assignments for indium(II) complexes like the [I₃In-InI₃]²⁻ anion, which provides comparative data on indium-iodine bond strengths. researchgate.net The primary stretching force constants for indium(III) chloro-anions have been shown to decrease as the coordination number increases, a trend that provides a benchmark for understanding bonding in lower oxidation state complexes. sfu.ca The bonding in indium(I) halides, based on these force constant calculations, is estimated to have approximately 50% ionic character. cdnsciencepub.com

The insights gained from force constant calculations are crucial for confirming the identity and structure of novel anionic this compound complexes and for developing a deeper understanding of the nature of the metal-ligand bonding within them. rsc.orgsfu.ca

Advanced Applications and Functional Materials Research

Photovoltaic Device Integration

The quest for efficient and environmentally benign materials for solar energy conversion has led to the investigation of InI as a promising candidate. Its potential is being explored in thin-film solar cells and as a lead-free alternative to conventional perovskite materials.

Thin-Film Solar Cells Utilizing Indium(I) Iodide as an Absorber

Recent discoveries have highlighted the photovoltaic effect in thin films of this compound, sparking considerable interest in its application as a light-absorbing material in solar cells. rsc.org Thin films of InI can be readily deposited through thermal evaporation, and the crystallographic orientation and composition can be influenced by the choice of substrate. osti.gov

However, the performance of solar cells using InI as the primary absorber has been modest to date. Initial studies have reported power conversion efficiencies of approximately 0.4% to 1%. rsc.orgosti.gov Research suggests that while InI does exhibit a photovoltaic effect, its performance may be hindered by inherent defects, such as iodine vacancies, which can act as recombination centers deep within the band gap. osti.govduke.eduacs.org Despite these challenges, the fact that InI can generate a measurable photocurrent confirms its potential as a photovoltaic material, warranting further investigation into defect passivation and device optimization strategies. osti.gov

Evaluation as a Lead-Free Perovskite-Inspired Material

The remarkable success of lead-halide perovskites in photovoltaics has been tempered by concerns over the toxicity of lead. researchgate.net This has spurred a search for viable, lead-free alternatives, with InI being a subject of systematic evaluation. rsc.orgrsc.org The interest in monovalent indium stems from the hypothesis that metals with lone pair s-electrons, when integrated into a halide lattice, could yield semiconductors with properties comparable to lead-based perovskites. osti.govduke.eduacs.orgresearchgate.net

Computational and spectroscopic data initially suggested that InI could achieve photovoltaic performances on par with more complex lead iodides. rsc.org However, experimental results have so far shown a discrepancy, with achieved efficiencies being lower than predicted. rsc.org The structural and electronic anisotropy of InI films, which tend to grow with a two-dimensional (2D) layered structure, is considered a key factor in this difference. rsc.org For InI to match the optoelectronic properties of three-dimensional (3D) lead halide perovskites, achieving an isotropic 3D crystal structure is deemed crucial. rsc.org

Photodetector Development

While its application in solar cells faces hurdles, this compound has demonstrated exceptional promise in the development of high-performance photodetectors. Its strong photoconductivity has been leveraged to fabricate sensitive light-detecting devices.

Lateral Two-Terminal Devices and Photoconductivity Performance

In contrast to the modest performance in vertically structured solar cells, lateral two-terminal devices fabricated from InI have shown outstanding photoconductivity. rsc.org This difference in performance is attributed to the anisotropic nature of InI films, where the layers of interconnected indium and iodine atoms lie parallel to the substrate. rsc.org This orientation is highly favorable for charge transport in a lateral device configuration. rsc.org

Researchers have successfully synthesized ultrathin InI flakes, as thin as 8 nanometers, using space-confined physical vapor deposition. researchgate.net Photodetectors based on these flakes exhibit an impressively low off-state current of approximately 4.2 x 10⁻¹² A and a high on/off photocurrent ratio of 10⁴, indicating excellent switching behavior. researchgate.net This strong in-plane photoconductivity paves the way for the practical application of InI in efficient planar photodetectors. researchgate.net

Specific Detectivity and Pulse Frequency Metrics

The performance of InI-based photodetectors is further underscored by their key performance metrics. Specific detectivity (D*), a measure of a detector's ability to discern weak signals, has been reported to reach impressive values.

One study demonstrated a specific detectivity of 5.0 x 10¹¹ Jones. rsc.org Another investigation on photodetectors made from ultrathin InI flakes reported an even higher detectivity of 4.2 x 10¹² Jones. researchgate.net Furthermore, these devices have shown the capability for high-speed operation, with a maximum pulse frequency of 93.6 kHz and a fast response time of 10 milliseconds having been recorded. rsc.orgresearchgate.net These metrics position InI as a competitive material for high-sensitivity and high-speed optoelectronic applications. researchgate.net

Below is a table summarizing the performance of InI-based photodetectors from recent studies.

Performance MetricReported ValueReference
Specific Detectivity (D)5.0 x 10¹¹ Jones rsc.org
Specific Detectivity (D)4.2 x 10¹² Jones researchgate.net
Maximum Pulse Frequency 93.6 kHz rsc.org
Response Time 10 ms researchgate.net
On/Off Photocurrent Ratio 10⁴ researchgate.net

Thermoelectric Materials Research

Beyond optoelectronics, this compound is also being explored for its potential in thermoelectric applications, which involve the direct conversion of heat into electrical energy. First-principles calculations and Boltzmann transport theory have been employed to investigate the thermoelectric properties of monolayer InI. researchgate.net

These theoretical studies indicate that monolayer InI is a direct bandgap semiconductor with an exceptionally low lattice thermal conductivity of 0.27 W m⁻¹K⁻¹ at room temperature. researchgate.net This low thermal conductivity is a desirable trait for a thermoelectric material as it helps maintain a temperature gradient. The promising thermoelectric figure of merit (ZT) values, particularly for p-type monolayer InI, suggest its suitability for integration into thermoelectric devices. researchgate.net

Acousto-Optical Applications in Infrared Range

This compound single crystals have been identified as a breakthrough material for acousto-optic (AO) applications, particularly in the middle and far-infrared spectral ranges. optica.orgoptica.orgnih.gov Acousto-optic devices, such as modulators, filters, and deflectors, use the interaction between sound waves and light to control the intensity, polarization, and direction of an optical beam. optica.org The primary challenge in extending these technologies into the far-infrared is finding materials that are both transparent at these longer wavelengths and possess a high acousto-optic figure of merit. optica.org InI excels in both regards, with a very wide transparency range of 0.62–51 µm and exceptionally high AO efficiency, making it a superior candidate compared to many existing materials. optica.orgoptica.org

This compound exhibits strong optical anisotropy, a property known as birefringence, where the refractive index of the material varies depending on the polarization and propagation direction of light. optica.orgsamaterials.com This property is particularly pronounced in InI, which is an orthorhombic biaxial crystal. researchgate.net Measurements at a wavelength of 10.6 µm have shown a very high birefringence (Δn) of approximately 0.47, which is among the highest for known biaxial crystals. researchgate.net The principal refractive indices have been measured, providing critical data for the design of acousto-optic devices that leverage this strong anisotropy. researchgate.netfunctmaterials.org.ua

The efficiency of an acousto-optic material is quantified by its figure of merit (M2), which depends on the material's refractive index, photoelastic constants, and the velocity of sound within it. researchgate.net The M2 for InI has been measured using the Dixon method at a laser wavelength of 1.15 µm, yielding a maximum value of 1100 × 10⁻¹⁵ s³/kg for longitudinal ultrasonic waves. researchgate.netresearchgate.net This value is comparable to some of the most efficient AO materials known, such as Tellurium dioxide (TeO₂) and KRS-5 (Thallium Bromide Iodide). researchgate.netresearchgate.net Researchers have also measured the phase velocities of longitudinal acoustic waves along the crystal's main axes and calculated the corresponding stiffness constants, which are essential for optimizing the geometry of acousto-optic interactions. researchgate.netresearchgate.net

Table 1: Acoustic and Acousto-Optical Properties of this compound

Property Value Notes
Acoustic Wave Velocity (Vx) 2.23 km/s Velocity of longitudinal acoustic wave along the x-axis. researchgate.net
Acoustic Wave Velocity (Vy) 1.96 km/s Velocity of longitudinal acoustic wave along the y-axis. researchgate.net
Acoustic Wave Velocity (Vz) 2.18 km/s Velocity of longitudinal acoustic wave along the z-axis. researchgate.net
Acousto-Optic Figure of Merit (M2) 1100 × 10⁻¹⁵ s³/kg Maximum measured value for longitudinal waves. researchgate.netresearchgate.net
Optical Transparency Range 0.62–51 µm optica.orgoptica.org

| Birefringence (Δn) | ≈ 0.47 | At a wavelength of 10.6 µm. researchgate.net |

Additives in Lighting Technology (e.g., Metal Halide Lamps)

Indium iodide is utilized as a crucial additive in high-intensity discharge lighting, specifically in metal halide lamps. samaterials.comsinosantech.com In these lamps, a mixture of metal halides is vaporized within an arc tube to produce high-quality light. The inclusion of indium halides serves to enhance the lamp's performance by improving the lighting output and the quality of the light spectrum. samaterials.comsinosantech.com Resonant coherent anti-Stokes Raman scattering (RECARS) experiments have been developed to measure the concentration and temperature profiles of InI vapor within commercially available metal halide lamps to better understand its role. nih.gov In some applications, indium iodide (specifically InI₃) has also been investigated as a potential substitute for mercury, aiming to create more environmentally friendly high-intensity discharge lamps. google.com

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (InI) 6857509
Indium(III) iodide (InI₃) 82229
Mercury (Hg) 23931
Tellurium dioxide (TeO₂) 62635
Thallium(I) bromide (TlBr) 82235
Thallium(I) iodide (TlI) 82236

Materials for Selective Indium Recovery and Chemical Manufacturing

This compound (InI) and related indium iodide complexes are significant in the development of materials and processes for both the selective recovery of indium from secondary sources and as a precursor in chemical manufacturing. Research in this area focuses on leveraging the unique chemical properties of indium iodide species to achieve high selectivity in separation processes and to facilitate the synthesis of valuable downstream products.

Selective Indium Recovery

The selective recovery of indium from waste materials, such as industrial process residues and low-grade ores, is critical for resource efficiency. These secondary sources are often complex matrices containing high concentrations of contaminant metals like iron. A key strategy for indium separation exploits the differential stability of metal-iodide complexes in aqueous solutions.

One prominent method involves the use of a Supported Ionic Liquid Phase (SILP) to selectively extract indium. core.ac.uk In this process, iodide anions are added to an acidic leachate containing indium and iron. The iodide ions react with indium to form stable indium iodide anionic complexes (e.g., [InI₄]⁻), while iron iodide species are unstable in the aqueous medium. core.ac.ukresearchgate.net This difference allows for the selective adsorption of the indium iodide complexes onto a specialized resin.

A study by Van Roosendael et al. demonstrated a highly effective process using a SILP synthesized by impregnating an Amberlite XAD-16N resin with the iodide form of the quaternary ammonium (B1175870) salt Aliquat 336. core.ac.ukresearchgate.netwhiterose.ac.uk The indium iodide species are extracted into the ionic liquid phase of the SILP, achieving a significant separation from iron. core.ac.uk The developed process was successfully validated on a real leachate of goethite residue. core.ac.ukwhiterose.ac.uk

Table 1: Selective Indium Recovery using an Iodide-Based Supported Ionic Liquid Phase (SILP)

ParameterDescriptionFinding / ValueReference
Technology Supported Ionic Liquid Phase (SILP)A process for the separation and purification of indium from iron-rich solutions. core.ac.ukwhiterose.ac.uk
SILP Composition Resin and Ionic LiquidAmberlite XAD-16N impregnated with Aliquat 336 iodide ([A336][I]). core.ac.ukresearchgate.net
Mechanism Selective Complex FormationExcess iodide anions form stable indium iodide species in solution, which are extracted by the SILP. core.ac.ukresearchgate.netwhiterose.ac.uk
Selectivity Basis Differential StabilityHigh selectivity for indium over iron is achieved because iron iodide species are not stable in the aqueous medium. core.ac.ukresearchgate.net
Validation Source Real Industrial WasteThe process was validated using a real leachate of goethite residue. core.ac.uk
Performance Purity of Recovered SolutionA pure indium solution of 49 mg L⁻¹ was obtained. researchgate.netwhiterose.ac.uk
Selectivity Factor Indium vs. IronA selectivity factor of 5400 was achieved. researchgate.netwhiterose.ac.uk
Mass Ratio Indium to IronThe final recovered solution had an indium-over-iron mass ratio of 7.9. researchgate.netwhiterose.ac.uk

Chemical Manufacturing

This compound serves as a crucial precursor and reagent in the synthesis of various other chemical compounds and materials. zegmetal.comamericanelements.com Its utility spans the production of advanced electronic materials and its role as a catalyst in organic synthesis. zegmetal.comsigmaaldrich.com

Precursor for Indium Compounds: InI is a vital starting material for producing a range of high-purity indium compounds essential for the electronics and semiconductor industries. zegmetal.com These include:

Indium Phosphide (B1233454) (InP)

Indium Tin Oxide (ITO)

Indium Gallium Arsenide (InGaAs)

The use of InI as a precursor is foundational in creating materials for optoelectronic devices, transistors, and thin-film solar cells. zegmetal.comnanorh.com

Catalysis and Organic Synthesis: this compound is also recognized for its role as a catalyst and reagent in specific chemical reactions. sigmaaldrich.comsamaterials.com It facilitates transformations that are central to the production of important organic chemicals.

Carbonylation of Methanol (B129727): InI is considered a promising catalyst for the carbonylation of methanol to produce acetic acid. samaterials.com

Organic Reactions: It is used as a reagent to promote organic reactions such as the cyclization and cleavage of diselenides or disulfides. chemicalbook.com

Indium-Mediated Allylation: The compound is noted for its efficiency and selectivity in indium-mediated stereoselective allylation processes, a key reaction in organic synthesis. sigmaaldrich.comsigmaaldrich.com

Methoxycarbonylation: Researchers have developed methods using InI for the methoxycarbonylation of unactivated alkyl iodides, opening new pathways for ester formation. sigmaaldrich.comsigmaaldrich.com

Table 2: Applications of this compound in Chemical Manufacturing

Application AreaRole of this compoundProcess / ReactionProduct(s) / OutcomeReference
Semiconductor Materials PrecursorSynthesis of Indium CompoundsIndium Phosphide (InP), Indium Tin Oxide (ITO), Indium Gallium Arsenide (InGaAs) zegmetal.com
Industrial Chemicals CatalystCarbonylation of MethanolAcetic Acid samaterials.com
Organic Synthesis ReagentIndium-Mediated Stereoselective AllylationEfficient and selective formation of allylated compounds sigmaaldrich.comsigmaaldrich.com
Organic Synthesis ReagentCyclization and CleavagePropagation of reactions involving diselenides or disulfides chemicalbook.com
Organic Synthesis Reagent / MediatorMethoxycarbonylation of Alkyl IodidesFormation of esters from unactivated alkyl iodides sigmaaldrich.comsigmaaldrich.com

Future Research Avenues and Challenges

Addressing Defect Tolerance and Stability in Optoelectronic Applications

A primary challenge for the application of indium(I) iodide in optoelectronics is its material stability and the management of electronic defects. osti.gov Thin films of this compound have demonstrated a photovoltaic effect, but their performance is often compromised by defects, such as iodine vacancies, which are believed to introduce recombination centers deep within the band gap. osti.gov These films also exhibit instability in ambient air, showing visible decomposition within hours. osti.gov The contribution of the indium lone pair (5s²) electrons to the valence band is thought to improve defect tolerance, a characteristic that has been suggested to underpin the high performance of lead-halide perovskites. osti.gov

Future research must focus on strategies to mitigate these issues. One avenue is the exploration of two-dimensional (2D) forms of this compound. Ab initio density functional calculations suggest that monolayer and few-layer InI can be as stable as their bulk counterpart, with a direct band gap that can be tuned by the number of layers. researchgate.net This opens possibilities for designing few-layer structures for specific optoelectronic applications in the visible spectrum. researchgate.net Further investigation into passivation techniques and the formation of mixed-halide systems could also prove fruitful in neutralizing deep-level traps and enhancing environmental stability, analogous to strategies employed for other halide-based semiconductors. unipg.it Understanding the fundamental chemistry of iodine-related defects, which can act as both electron and hole traps, is critical to developing methods for their kinetic deactivation. unipg.it

Exploration of Novel Ligand Systems for Indium(I) Coordination Chemistry

The coordination chemistry of indium in its +1 oxidation state is a rich field for exploration, with the choice of ligand being critical to stabilizing the low oxidation state and directing reactivity. Attempts to coordinate neutral ligands to low-valent indium centers are often complicated by "non-innocent" ligand behavior, where the ligand itself undergoes redox reactions. chemistryviews.org This can lead to disproportionation pathways that yield elemental indium and indium(III) species. chemistryviews.org

A significant challenge and opportunity lie in designing "innocent" ligands that can form stable complexes with indium(I). Research has shown that using indium(I) triflate (InOTf) instead of indium halides can prevent these unwanted disproportionation reactions when coordinating with 1,4-diazabutadiene (DAB) ligands. chemistryviews.org The electronic properties of the ligand are crucial; for instance, the N,N-dimesityl-2,3-dimethyl-diazabutadiene ligand formed a discrete, stable molecular compound with a pyramidal coordination at the indium center, consistent with the presence of a lone pair of electrons on the metal. chemistryviews.org In contrast, a less electron-rich DAB ligand resulted in a metallopolymer. chemistryviews.org

Future work should systematically explore a wider range of ligand architectures, including:

Bulky Ligands: Exceptionally sterically demanding ligands can enforce low coordination numbers, leading to stable, monomeric indium(I) compounds in the solid state. researchgate.net

Bidentate and Multidentate Ligands: The use of aromatic diols has led to the synthesis of unusual indium(I) compounds derived from oxophenolate anions. cdnsciencepub.com Further exploration of chelating ligands, such as β-diketiminato anions and tris(pyrazolyl)borates, could yield novel structures and reactivities. researchgate.net

Nitrogen-Donor Ligands: Adducts of cyclopentadienylindium(I) diiodide (CpInI₂) with nitrogen-donor ligands have been prepared, indicating a promising area for further study. sfu.ca

Systematic studies correlating ligand electronic and steric properties with the stability and reactivity of the resulting indium(I) complexes are needed to unlock new synthetic applications. ijraset.com

Further Development of Catalytic Pathways in Organic Synthesis

This compound has emerged as a potent catalyst for carbon-carbon bond formation, distinct from the more established Lewis acid catalysis of indium(III) compounds. nih.govresearchgate.net A key research avenue is the expansion of its catalytic applications in organic synthesis. It has been identified as an excellent catalyst for the α-selective allylation of ketones and hydrazones. nih.govresearchgate.net The unique nature of indium(I), possessing both vacant p-orbitals and a lone pair of electrons, allows it to potentially act as both a Lewis acid and a Lewis base, opening pathways to unique reactivity and selectivity. nih.govresearchgate.net

Future development should focus on several key areas:

Asymmetric Catalysis: Combining this compound with chiral ligands, such as semicorrin, has enabled highly enantioselective allylation and crotylation reactions. nih.govresearchgate.net The design and screening of new chiral ligand systems could significantly broaden the scope of indium(I)-catalyzed asymmetric transformations.

New Reaction Discovery: Researchers have envisioned using indium(I) as a metallic Lewis base catalyst to activate pronucleophiles or as an ambiphilic catalyst that activates both reagents at a single center. nih.govresearchgate.net Pursuing these concepts could lead to the discovery of entirely new catalytic cycles and synthetic methodologies.

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for rational catalyst design. Investigating the nature of the active catalytic species and the role of counterions and ligands will be essential. For example, it has been proposed that in certain reactions, an indium(I) halide (InX) may be the true active species that undergoes oxidative addition to organic halides.

Expanding Substrate Scope: While effective for certain transformations, the full range of substrates and functional groups tolerated by this compound catalysts is yet to be explored. Research into its application for reactions like ring-opening of epoxides and other C-C and C-heteroatom bond-forming reactions is warranted. researchgate.net

Understanding Anisotropic Properties for Crystal Growth Optimization

The production of high-quality single crystals of this compound is essential for its application in devices like room-temperature X-ray and γ-ray detectors. researchgate.netresearchgate.net this compound possesses an orthorhombic crystal structure, which results in significant anisotropy in its physical properties. researchgate.netresearchgate.netnasa.gov This anisotropy must be taken into account to accurately model and optimize crystal growth processes, such as the Bridgman-Stockbarger, Czochralski, or physical vapor transport methods. researchgate.netnasa.goviit.edu

A critical challenge is the precise characterization and control of these anisotropic properties. Recent studies have focused on measuring temperature-dependent thermophysical properties, which are essential inputs for numerical simulations aimed at improving crystal quality. researchgate.netresearchgate.net

PropertyDirectionValue
Thermal Expansion Coefficient (α) α₁₁ (a-axis)1.03 × 10⁻⁵ K⁻¹
α₂₂ (b-axis)3.77 × 10⁻⁵ K⁻¹
α₃₃ (c-axis)6.26 × 10⁻⁵ K⁻¹
Thermal Diffusivity (at RT) b-direction0.288 × 10⁻⁶ m²·s⁻¹
Data sourced from studies on the thermophysical properties of InI. researchgate.netresearchgate.net

Future research should aim to build a complete and accurate database of all anisotropic thermophysical properties, including thermal conductivity and mechanical properties, over a wide range of temperatures. Understanding how these properties influence heat and mass transport during melt or vapor growth will be key to minimizing thermal stress, controlling nucleation, and ultimately reducing defects in the final crystals. researchgate.netnasa.gov

Expanding Theoretical Models for Complex Systems

Theoretical and computational modeling provides invaluable insight into the fundamental properties of this compound, guiding experimental efforts. Current models have been applied to understand its electronic structure, stability, and behavior in specific environments. For example, ab initio density functional theory (DFT) calculations have been used to investigate the stability and electronic properties of 2D this compound, revealing how its band gap changes with the number of layers. researchgate.net Other models have been developed to describe the complex environment of an this compound-argon low-pressure plasma, calculating potential energy curves as a function of internuclear distance. researchgate.net

The primary challenge is to develop more comprehensive and predictive theoretical models that can capture the complexity of this compound in various systems. Future research should focus on:

Advanced Electronic Structure Calculations: Moving beyond standard DFT to more accurate methods, such as hybrid functional calculations that include spin-orbit coupling, is necessary for a precise description of the electronic band structure and defect energy levels in solid-state InI. unipg.it

Modeling of Interfaces and Defects: Developing robust models for surfaces, interfaces, and point defects is crucial for understanding and improving the performance of optoelectronic devices. osti.gov

Reaction Pathway Modeling: Computational studies can elucidate the mechanisms of indium(I)-catalyzed reactions in organic synthesis. Modeling transition states and reaction intermediates can help explain observed selectivities and guide the design of more efficient catalysts. nih.govresearchgate.net

Crystal Growth Simulations: Integrating experimentally determined anisotropic thermophysical data into advanced computational fluid dynamics models will enable more realistic simulations of crystal growth, helping to optimize parameters and improve crystal quality. researchgate.netresearchgate.net

By expanding these theoretical frameworks, researchers can accelerate the discovery of new applications and overcome the materials science challenges associated with this compound. oregonstate.edu

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing Indium(I) iodide, and how can researchers optimize purity during synthesis?

  • Methodology : this compound is typically synthesized via thermal decomposition of indium(III) iodide precursors or direct reaction of indium metal with iodine under controlled conditions. To optimize purity, use stoichiometric ratios in an inert atmosphere (e.g., argon) and monitor reaction temperatures (e.g., 400°C for InP wafer synthesis via indium iodide and phosphorus) to avoid oxidation or side reactions. Post-synthesis purification via sublimation or vacuum distillation is recommended .
  • Key Parameters : Temperature control (critical for avoiding In(III) byproducts), precursor purity, and reaction time.

Q. What characterization techniques are most effective for verifying the structural and chemical properties of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Confirm crystalline structure and phase purity by comparing peaks with reference databases.
  • Raman Spectroscopy : Identify vibrational modes to distinguish In(I) from In(III) species.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
  • Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.
  • Emergency Procedures : Immediate flushing with water for eye/skin exposure and medical evaluation for inhalation incidents.
  • Storage : Store in airtight containers under inert gas to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic properties of this compound for optoelectronic applications?

  • Methodology :

  • Thin-Film Fabrication : Use thermal evaporation (as demonstrated in photovoltaic studies) to deposit In(I)I films on substrates like glass or silicon. Control deposition rates (<1 Å/s) and substrate temperatures (25–150°C) to optimize crystallinity .
  • Bandgap Analysis : Employ UV-Vis spectroscopy and Tauc plots to determine direct/indirect bandgap transitions.
  • Device Integration : Test photovoltaic efficiency in heterojunction solar cells with electron transport layers (e.g., TiO₂) and compare with computational models (DFT simulations) .

Q. How should researchers address contradictions in experimental data, such as discrepancies in reported thermal stability values?

  • Methodology :

  • Weight-of-Evidence Approach : Compare data across multiple studies (e.g., TGA results from independent labs) and contextualize experimental conditions (e.g., heating rates, atmosphere).

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 10°C/min heating in N₂) to isolate variables.

  • Cross-Referencing : Use tables to summarize key findings (Table 1) and highlight methodological differences (e.g., sample purity, instrument calibration) .

    Table 1 : Thermal Stability Data Comparison for In(I)I

    StudyDecomposition Temp (°C)AtmospherePurity (%)
    A250N₂99.5
    B210Air98.0

Q. What emerging applications of this compound warrant further investigation in materials science?

  • Methodology :

  • Semiconductor Research : Explore its defect-tolerant electronic structure (similar to perovskites) for radiation-hardened electronics.
  • Photonics : Test its photoluminescence quantum yield (PLQY) for LED or laser applications.
  • Hybrid Materials : Combine with organic semiconductors (e.g., conjugated polymers) to study charge-transfer dynamics via time-resolved spectroscopy .

Q. What advanced protocols mitigate long-term health risks associated with chronic exposure to this compound?

  • Methodology :

  • Toxicological Screening : Conduct in vitro assays (e.g., cell viability tests on lung epithelial cells) to assess cytotoxicity.
  • Epidemiological Monitoring : Track lab personnel for symptoms of reactive airways dysfunction syndrome (RADS) or chronic inflammation using spirometry and methacholine challenge tests.
  • Engineering Controls : Implement HEPA filtration and real-time air quality monitoring for particulate matter .

Guidelines for Data Presentation and Reproducibility

  • Data Tables : Include raw data (e.g., XRD peak positions, PL intensities) in supplementary materials, with uncertainties explicitly stated .
  • Reproducibility : Document synthesis parameters (e.g., precursor ratios, heating rates) and instrument calibration details to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.